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Compound of Interest

Compound Name: 4-Oxobutyl benzoate

Cat. No.: B3117955

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Oxobutyl benzoate, also known as Methyl 4-(4-oxobutyl)benzoate. This document presents
expected data for Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear
Magnetic Resonance (33C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Detailed, generalized experimental protocols for obtaining this data are also provided.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for 4-Oxobutyl
benzoate. This data is based on the analysis of its functional groups and comparison with
similar chemical structures.

Table 1: Predicted *H NMR Spectroscopic Data for 4-Oxobutyl benzoate (Solvent: CDCls)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.8 Triplet (t) 1H Aldehyde (-CHO)
Aromatic (ortho to -
~7.9-8.1 Doublet (d) 2H
COOCHs)
Aromatic (meta to -
~7.2-7.4 Doublet (d) 2H
COOCH5)
~3.9 Singlet (s) 3H Methyl Ester (-OCHs)
) Methylene (-CH2-
~2.8 Triplet (t) 2H
CHO)
~2.5 Triplet (t) 2H Methylene (Ar-CHz-)
) Methylene (-CH2-CH:-
~2.0 Quintet 2H

CHz-)

Table 2: Predicted 3C NMR Spectroscopic Data for 4-Oxobutyl benzoate (Solvent: CDCIs)

Chemical Shift (6, ppm)

Assighment

~202 Aldehyde Carbonyl (C=0)

~167 Ester Carbonyl (C=0)

~145 Aromatic (quaternary, C-CHz)
~130 Aromatic (quaternary, C-COOCHS3)
~129 Aromatic (CH)

~128 Aromatic (CH)

~52 Methyl Ester (-OCH?3)

~43 Methylene (-CH2-CHO)

~35 Methylene (Ar-CHz)

~20 Methylene (-CH2-CH2-CHz2-)
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Table 3: Predicted IR Spectroscopic Data for 4-Oxobutyl benzoate

Wavenumber (cm~?) Intensity Assignment

~2950 Medium C-H stretch (aliphatic)
~2850, ~2750 Weak C-H stretch (aldehyde)
~1720 Strong C=0 stretch (ester)
~1710 Strong C=0 stretch (aldehyde)
~1610, ~1580 Medium-Weak C=C stretch (aromatic)
~1280, ~1120 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS) Data for 4-Oxobutyl benzoate

miz Interpretation

206 Molecular lon [M]*

175 [M - OCHs]*

149 [M - C4H70O]* (cleavage of the butyl chain)
121 [C7H502]* (benzoyl fragment)

91 [C7H7]* (tropylium ion)

77 [CeHs]* (phenyl fragment)

57 [CaHo]* (butyl fragment)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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For *H NMR, dissolve 5-25 mg of the solid 4-Oxobutyl benzoate in approximately 0.6-0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry NMR tube.[1]

For 13C NMR, a higher concentration is required; dissolve 50-100 mg of the sample in 0.6-
0.7 mL of the deuterated solvent.[1]

Ensure the solid is fully dissolved. If necessary, gently warm the sample or use a vortex
mixer.[1]

Filter the solution if any particulate matter is present to avoid compromising the magnetic
field homogeneity.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the
solvent for chemical shift calibration.

Data Acquisition:

Insert the NMR tube into the spectrometer.
Perform shimming of the magnetic field to optimize its homogeneity.

For *H NMR, acquire the spectrum using a sufficient number of scans to achieve a good
signal-to-noise ratio.

For 3C NMR, a larger number of scans and a longer acquisition time will be necessary
due to the lower natural abundance of the 13C isotope.[2]

Data Processing:

[¢]

o

[¢]

[e]

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal
(6 0.00 ppm).

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective protons and carbons in the molecule.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount (approximately 50 mg) of solid 4-Oxobutyl benzoate in a few
drops of a volatile solvent like methylene chloride or acetone.[3]

o Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

o Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the
plate.[3]

o Data Acquisition:
o Place the salt plate in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment to subtract any
atmospheric interference.

o Acquire the IR spectrum of the sample over the desired wavenumber range (typically
4000-400 cm™1).

» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the significant absorption bands and assign them to the corresponding
functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o Dissolve a small amount of 4-Oxobutyl benzoate in a suitable volatile solvent (e.qg.,
dichloromethane or hexane).
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o The concentration should be appropriate for the instrument's sensitivity, typically in the
parts-per-million (ppm) range.

o Data Acquisition:

[¢]

Inject a small volume (typically 1 pL) of the sample solution into the gas chromatograph.[4]

o The sample is vaporized and carried by an inert gas through a capillary column, where
separation of components occurs based on their boiling points and interactions with the
stationary phase.

o As the separated components elute from the column, they enter the mass spectrometer.

o In the mass spectrometer, the molecules are ionized (commonly by electron impact) and
fragmented.

o The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
» Data Processing:

o The data is presented as a chromatogram (detector response versus retention time) and a
mass spectrum for each chromatographic peak.

o Analyze the mass spectrum of the peak corresponding to 4-Oxobutyl benzoate by
identifying the molecular ion peak and the fragmentation pattern to confirm the molecular
weight and structure.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
solid organic compound.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://m.youtube.com/watch?v=8Ca357sLKRs
https://www.benchchem.com/product/b3117955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3117955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Solid Organic Compound

Dissolve in appropriate solvent

Transfer to NMR tube

(Deuterated solvent) Deposit on salt plate Dilute for GC-MS

Spectroscopic Analysis
v v v
NMR Spectrometer FT-IR Spectrometer GC-MS
(Acquire FID) (Acquire Interferogram) (Separate & lonize)
Data Processipg & Interpretation
Y Y Y
Fourier Transform Fourier Transform Analyze Chromatogram
Phase & Calibrate Background Correction Interpret Mass Spectrum
Assign Signals Assign Bands Identify Fragments

NMR Data Table IR Data Table MS Data Table
(8, J, multiplicity) (Wavenumber) (m/z, Fragmentation)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a solid organic compound.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3117955?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3117955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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